

2-Ethylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbenzoic acid**

Cat. No.: **B181335**

[Get Quote](#)

Technical Guide: 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

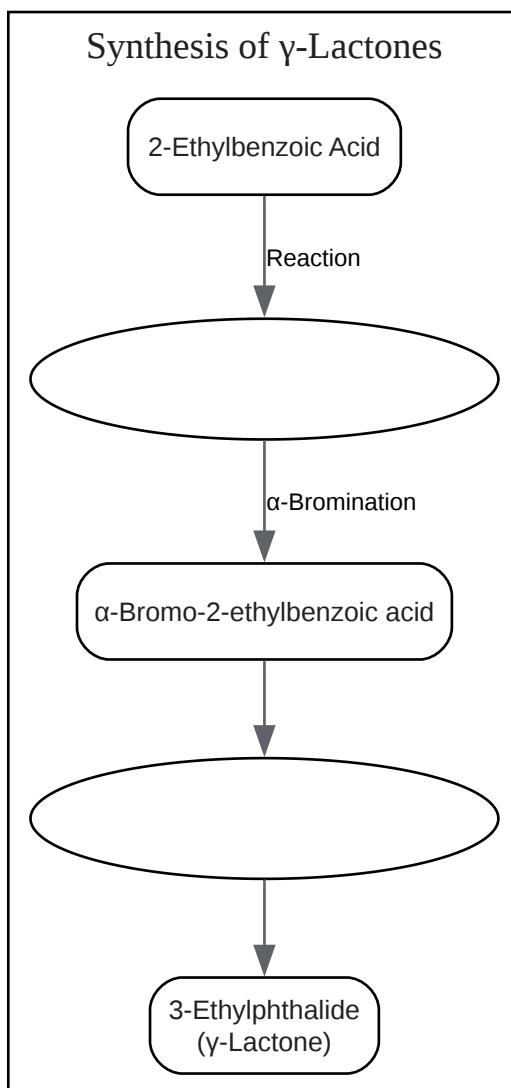
2-Ethylbenzoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid group ortho to an ethyl group on a benzene ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of various fine chemicals and pharmaceutical intermediates. This technical guide provides an in-depth overview of the molecular properties, synthesis applications, and potential metabolic pathways of **2-Ethylbenzoic acid**.

Core Molecular and Physical Properties

The fundamental properties of **2-Ethylbenzoic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Citations
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	150.17 g/mol	[1] [4] [5]
CAS Number	612-19-1	[1] [2] [3]
Appearance	White to off-white crystalline powder	
Melting Point	62-66 °C	[5]
Boiling Point	259.713 °C at 760 mmHg	
Density	1.114 g/cm ³	
pKa	3.79 at 25°C	

Applications in Organic Synthesis


2-Ethylbenzoic acid is a key starting material in several important synthetic transformations. The following sections detail the experimental protocols for some of its notable applications.

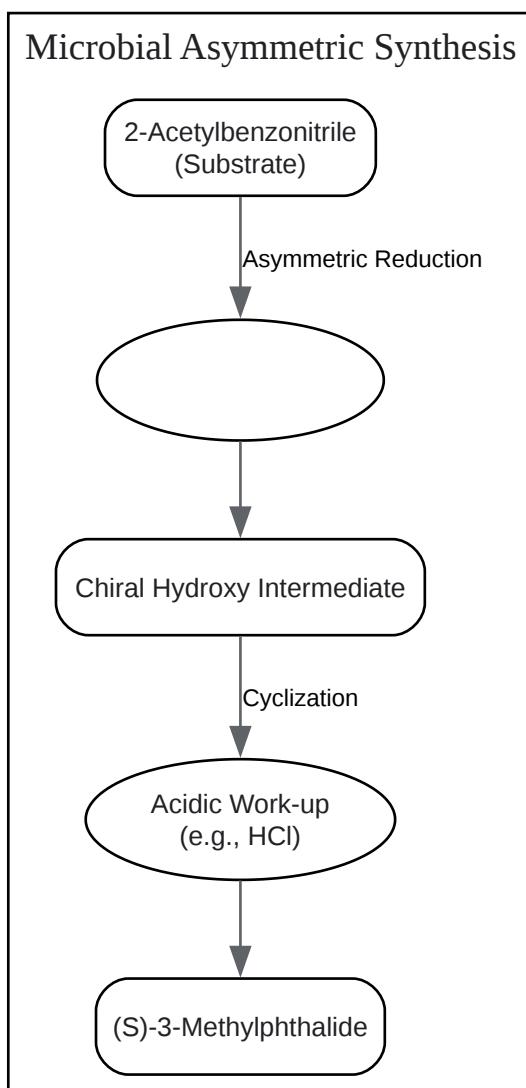
Synthesis of γ -Lactones (Phthalides)

2-Ethylbenzoic acid can be converted to its corresponding γ -lactone, 3-ethylphthalide, through an intramolecular cyclization. An effective method for this transformation involves the use of sodium bromate and sodium hydrogen sulfite.[\[1\]](#)[\[6\]](#)

Experimental Protocol Summary:

The synthesis is typically carried out in a two-phase system using an organic solvent such as ethyl acetate. The o-alkylbenzenecarboxylic acid (**2-Ethylbenzoic acid**) is treated with sodium bromate and sodium hydrogen sulfite. This reagent system generates hypobromous acid in situ, which leads to the α -bromination of the ethyl group. The resulting α -bromo acid then undergoes an intramolecular nucleophilic substitution to yield the corresponding γ -lactone.[\[1\]](#) The reaction proceeds under mild conditions to give moderate to satisfactory yields.[\[1\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of γ -lactones from **2-Ethylbenzoic acid**.

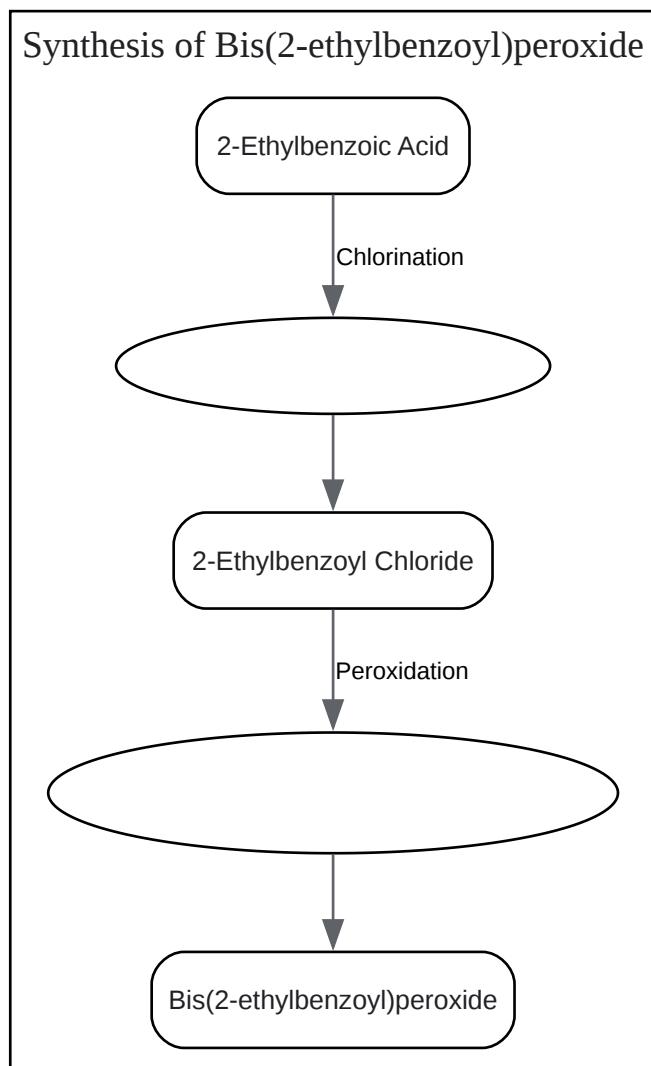
Microbial Asymmetric Synthesis of (S)-3-Methylphthalide

While not a direct transformation of **2-ethylbenzoic acid**, its application as a substrate in microbial synthesis highlights its utility in biotransformations. For instance, related structures are used in the microbial asymmetric synthesis of chiral phthalides.[\[5\]](#)[\[7\]](#)

Experimental Protocol Summary:

This chemoenzymatic approach involves the bioreduction of a ketone precursor, such as a 2-acetylbenzonitrile derivative, using a biocatalyst like baker's yeast. The reaction is highly stereoselective and pH-dependent, with acidic conditions being optimal to prevent side reactions. The resulting chiral intermediate is then chemically converted to the final enantiopure (S)-3-methylphthalide.[7]

[Click to download full resolution via product page](#)


Caption: General workflow for the chemoenzymatic synthesis of chiral phthalides.

Synthesis of Bis(2-ethylbenzoyl)peroxide

2-Ethylbenzoic acid can be used to synthesize bis(2-ethylbenzoyl)peroxide, a compound used in studies of radical chemistry.[5]

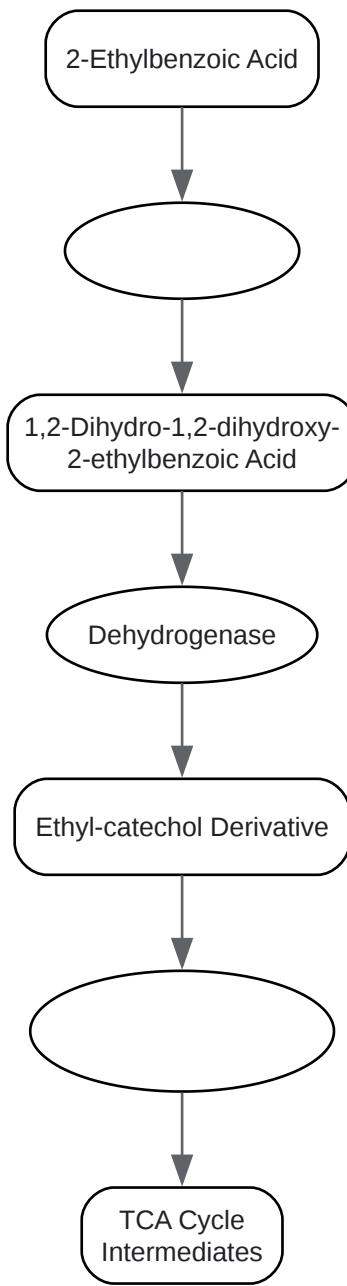
Experimental Protocol Summary:

The synthesis of diaroyl peroxides generally involves the reaction of the corresponding acyl chloride with sodium peroxide or hydrogen peroxide under basic conditions. For bis(2-ethylbenzoyl)peroxide, 2-ethylbenzoyl chloride (which can be prepared from **2-ethylbenzoic acid** using a chlorinating agent like thionyl chloride) would be reacted with a peroxide source. The resulting peroxide is a precursor for generating 2-ethylbenzoyloxy radicals upon photodecomposition, which are studied for their intramolecular hydrogen-atom transfer reactions.[4]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Bis(2-ethylbenzoyl)peroxide from **2-Ethylbenzoic acid**.

Potential Metabolic Pathways


The metabolic fate of **2-Ethylbenzoic acid** in biological systems is not extensively documented. However, based on the metabolism of similar compounds, such as 2-methylbenzoic acid and benzoic acid, a plausible microbial degradation pathway can be proposed.

Microbial Degradation Pathway

Microorganisms, particularly soil bacteria like *Pseudomonas* species, are known to degrade aromatic carboxylic acids. For 2-methylbenzoic acid, degradation proceeds via dioxygenation and subsequent ring cleavage.^{[8][9]} A similar pathway can be hypothesized for **2-Ethylbenzoic acid**.

The initial step likely involves the action of a dioxygenase enzyme, leading to the formation of a dihydrodiol. This is then dehydrogenated to a catechol derivative, which can undergo ortho- or meta-cleavage of the aromatic ring, ultimately leading to intermediates of central metabolism. An alternative pathway could involve the oxidation of the ethyl side chain.^[8]

Hypothetical Microbial Degradation of 2-Ethylbenzoic Acid

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Ethylbenzoic acid 97 612-19-1 [sigmaaldrich.com]
- 6. journal.buct.edu.cn [journal.buct.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Ethylbenzoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181335#2-ethylbenzoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com